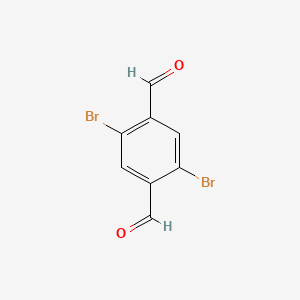
2,5-二溴对苯二甲醛
描述
The compound of interest, 2,5-Dibromoterephthalaldehyde, is closely related to the compounds discussed in the retrieved papers. While the exact compound is not directly studied, the papers provide insights into similar compounds that can help infer some properties and behaviors of 2,5-Dibromoterephthalaldehyde. For instance, 2,5-Dibromoterephthalic acid dihydrate is a related compound that features bromine substituents on a benzene ring, similar to the target compound .
Synthesis Analysis
Although the provided papers do not directly address the synthesis of 2,5-Dibromoterephthalaldehyde, they do mention related compounds. For example, the synthesis of 2,8-Dibromo-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine, which is a dibromodisalicylaldehyde, involves the oxidation of a brominated benzaldehyde derivative . This suggests that bromination and oxidation steps are crucial in the synthesis of brominated aromatic aldehydes, which could be applicable to the synthesis of 2,5-Dibromoterephthalaldehyde.
Molecular Structure Analysis
The molecular structure of 2,5-Dibromoterephthalaldehyde can be inferred to some extent from the related compounds. The 2,5-Dibromoterephthalic acid dihydrate has a centrosymmetric molecule and forms a three-dimensional framework through intermolecular hydrogen bonds . This indicates that the dibrominated benzene core can contribute to the formation of stable crystal structures, which might also be true for 2,5-Dibromoterephthalaldehyde.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2,5-Dibromoterephthalaldehyde, but they do offer insights into the reactivity of similar compounds. The presence of aldehyde groups in these compounds suggests that they could undergo typical aldehyde reactions, such as nucleophilic addition or condensation. The bromine atoms may also participate in further substitution reactions, given their position on the aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-Dibromoterephthalaldehyde can be partially deduced from the properties of related compounds. For instance, 2,5-Dimethoxybenzene-1,4-dicarboaldehyde forms highly efficient and pure emitting crystals, indicating that the substitution pattern on the benzene ring can significantly influence the optical properties of such compounds . The presence of bromine in 2,5-Dibromoterephthalaldehyde would likely affect its density, melting point, and potentially its optical properties as well. The intermolecular hydrogen bonding observed in 2,5-Dibromoterephthalic acid dihydrate suggests that similar hydrogen bonding could occur in 2,5-Dibromoterephthalaldehyde, affecting its solubility and crystal formation .
科学研究应用
合成和光学性质
2,5-二溴对苯二甲醛作为新型对三联苯衍生物合成中的前体。这些衍生物的光学性质已得到研究,其中研究了它们的吸收和发射波长,揭示了它们在需要特定光学特性的应用中的潜力(Jin, 2015)。
聚合和材料科学
在材料科学中,与 2,5-二溴对苯二甲醛密切相关的邻苯二甲醛因其独特的聚合化学而著称,从而导致聚邻苯二甲醛(PPA)的产生。该聚合物的特点是在酸存在下快速解聚,使其在光刻胶、热扫描探针光刻和纳米通道或纳米孔薄膜的开发中可用作响应材料(Wang & Diesendruck, 2018)。
催化和化学反应
2,5-二溴对苯二甲醛还在催化和合成化学中找到应用,其中它参与各种反应。例如,它在钌(II)催化的苯甲醛直接邻位 C-H 亚胺化反应中充当单齿暂态导向基团,促进喹唑啉和稠合异吲哚啉骨架的合成,证明了其在复杂分子合成路线多样化中的效用(Wu 等,2021)。
共价有机骨架(COF)
2,5-二溴对苯二甲醛在共价有机骨架(COF)的开发中至关重要。这些材料因其在储气、光催化和光电领域的潜力而受到探索。具体而言,用 2,5-二溴对苯二甲醛衍生物合成的含卟啉亚胺连接 COF 已显示出有希望的光学性质,包括扩展的 J 聚集堆叠,这可能对太阳能收集和光催化应用产生影响(Keller 等,2018)。
环境和催化应用
此外,2,5-二溴对苯二甲醛相关化合物已被评估用于环境应用,例如染料吸附和催化反应,如需氧氧化和 Knoevenagel 缩合。这突出了该化合物在促进可持续化学解决方案和促进高效化学转化中的多功能性(Ahmad 等,2018)。
作用机制
Target of Action
It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.
Biochemical Pathways
The specific biochemical pathways affected by 2,5-Dibromoterephthalaldehyde are currently unknown . Given its role as an intermediate in organic synthesis and pharmaceutical applications , it may be involved in a wide range of biochemical processes.
Result of Action
As an intermediate in organic synthesis and pharmaceutical applications , its effects would likely depend on the specific context of its use and the nature of the final products formed.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2,5-Dibromoterephthalaldehyde . For instance, it is recommended to be stored under an inert gas (nitrogen or Argon) at 2-8°C , suggesting that it may be sensitive to oxygen and temperature variations.
安全和危害
The safety information for “2,5-Dibromoterephthalaldehyde” indicates that it has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
未来方向
While specific future directions for “2,5-Dibromoterephthalaldehyde” are not mentioned in the sources I found, it’s worth noting that it has been used in the development of molecular heterostructures for photocatalytic oxygen production . This suggests potential future applications in the field of sustainable energy.
属性
IUPAC Name |
2,5-dibromoterephthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUKSWCSOBXUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C=O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493512 | |
| Record name | 2,5-Dibromobenzene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromoterephthalaldehyde | |
CAS RN |
63525-48-4 | |
| Record name | 2,5-Dibromobenzene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromoterephthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,5-dibromoterephthalaldehyde in the synthesis of 2,3,6,7-substituted anthracene derivatives?
A1: 2,5-Dibromoterephthalaldehyde serves as a crucial starting material in the synthesis of a stable protected 1,2,4,5-benzenetetracarbaldehyde. This protected tetracarbaldehyde is a key intermediate and can be synthesized in two scalable steps from 2,5-dibromoterephthalaldehyde. This intermediate is then converted to the desired 2,3,6,7-substituted anthracene derivative through a double intermolecular Wittig reaction, deprotection, and a final intramolecular double ring-closing condensation reaction. [] This synthetic route highlights the importance of 2,5-dibromoterephthalaldehyde in accessing a challenging substitution pattern in anthracene chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



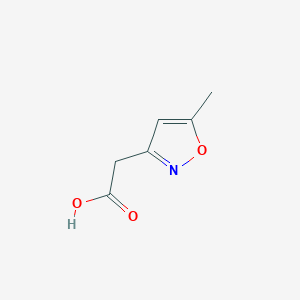
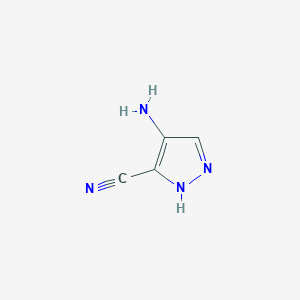


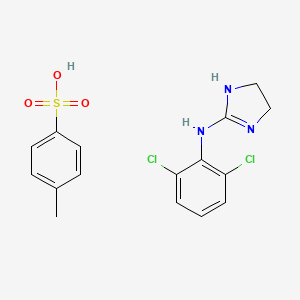

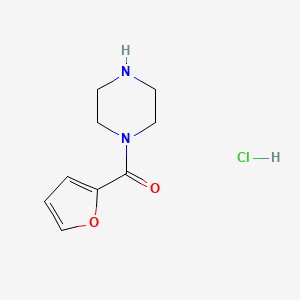
![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)


![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)
